REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6](OCCCCCCCC)[CH:5]=[CH:4][C:3]=1[C:17]1[N:22]=[C:21](C2C=CC(OCCCCCCCC)=CC=2O)[N:20]=[C:19](C2C=CC(OCCCCCCCC)=CC=2O)[N:18]=1.OC1C=C(OCCCCCCCC)C=CC=1C1N=C(C2C=CC(C)=CC=2C)N=C(C2C=CC(C)=CC=2C)N=1.OC1C=C(O)C=CC=1C1N=C(C2C=CC(C)=CC=2C)N=C(C2C=CC(C)=CC=2C)N=1.OC1C=C(OCCC)C=CC=1C1N=C(C2C=CC(OCCC)=CC=2O)N=C(C2C=CC(C)=CC=2C)N=1.OC1C=C(OCCCCCCCC)C=CC=1C1N=C(C2C=CC(C)=CC=2)N=C(C2C=CC(C)=CC=2)N=1.OC1C=C(OCCCCCCCCCCCC)C=CC=1C1N=C(C2C=CC(C)=CC=2C)N=C(C2C=CC(C)=CC=2C)N=1.OC1C=C(OCC(O)COCCCC)C=CC=1C1N=C(C2C=CC(C)=CC=2C)N=C(C2C=CC(C)=CC=2C)N=1.OC1C=C(OCC(O)COCCCCCCCC)C=CC=1C1N=C(C2C=CC(C)=CC=2C)N=C(C2C=CC(C)=CC=2C)N=1>>[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:17]1[N:18]=[CH:19][N:20]=[CH:21][N:22]=1
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1)OCCCCCCCC)C1=NC(=NC(=N1)C1=C(C=C(C=C1)OCCCCCCCC)O)C1=C(C=C(C=C1)OCCCCCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1)OCCCCCCCC)C1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)C1=C(C=C(C=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1)O)C1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)C1=C(C=C(C=C1)C)C
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Name
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2,4-bis(2-hydroxy-4-propyloxyphenyl)-6-(2,4-dimethylphenyl)-1,3,5-triazine
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1)OCCC)C1=NC(=NC(=N1)C1=C(C=C(C=C1)OCCC)O)C1=C(C=C(C=C1)C)C
|
Name
|
2-(2-hydroxy-4-octyloxyphenyl)-4,6-bis(4-methylphenyl)-1,3,5-triazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1)OCCCCCCCC)C1=NC(=NC(=N1)C1=CC=C(C=C1)C)C1=CC=C(C=C1)C
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Name
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2-[2-hydroxy-4-dodecyloxyphenyl)-4,6-bis(2,4-dimethylphenyl]-1,3,5-triazine
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1)OCCCCCCCCCCCC)C1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)C1=C(C=C(C=C1)C)C
|
Name
|
2-[2-hydroxy-4-(2-hydroxy-3-butyloxypropoxy)phenyl]-4,6-bis (2,4-dimethylphenyl)-1,3,5-triazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1)OCC(COCCCC)O)C1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)C1=C(C=C(C=C1)C)C
|
Name
|
2-[2-hydroxy-4-(2-hydroxy-3-octyloxypropoxy)phenyl]-4,6-bis (2,4-dimethylphenyl)-1,3,5-triazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1)OCC(COCCCCCCCC)O)C1=NC(=NC(=N1)C1=C(C=C(C=C1)C)C)C1=C(C=C(C=C1)C)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
OC1=C(C=CC=C1)C1=NC=NC=N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |